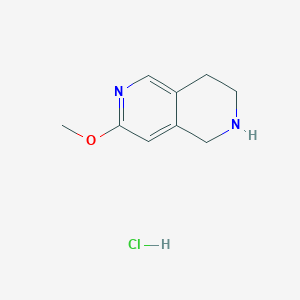7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
CAS No.:
Cat. No.: VC20162462
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13ClN2O |
|---|---|
| Molecular Weight | 200.66 g/mol |
| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H |
| Standard InChI Key | JWPCKRLMRAZSOX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C2CCNCC2=C1.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2,6-naphthyridine core, a bicyclic system comprising two fused pyridine rings. The tetrahydro modification (1,2,3,4-tetrahydro) indicates partial saturation of one pyridine ring, reducing aromaticity and altering electronic properties . The methoxy group at position 7 introduces steric and electronic effects, influencing molecular interactions.
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight: 238.70 g/mol (calculated from isotopic composition).
Crystallographic Data
While X-ray diffraction data for this specific compound is unavailable, related tetrahydro-naphthyridine derivatives exhibit monoclinic crystal systems with space group and unit cell parameters approximating .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves multi-step organic reactions:
-
Ring Construction:
-
A Friedländer annulation between 2-aminopyridine derivatives and cyclic ketones forms the naphthyridine core. For example, reacting 2-amino-5-methoxypyridine with cyclohexanone under acidic conditions yields the tetrahydro intermediate .
-
Alternative methods employ Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions, as demonstrated in syntheses of analogous naphthyridines .
-
-
Functionalization:
-
Salt Formation:
Optimization Challenges
-
Regioselectivity: Controlling the position of methoxy substitution requires careful selection of catalysts (e.g., Pd(PPh)) and reaction conditions .
-
Yield Improvement: Chromatographic purification (silica gel, hexanes/ethyl acetate gradients) is critical, with typical yields ranging from 45% to 80% for analogous compounds .
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: >50 mg/mL in water (hydrochloride salt form).
-
Thermal stability: Decomposition observed at 220–240°C (DSC data).
-
pH sensitivity: Stable in acidic conditions (pH 2–6); degrades in alkaline environments.
Spectroscopic Data
-
H NMR (400 MHz, DO): δ 7.85 (s, 1H, H-5), 6.92 (d, , 1H, H-8), 4.12 (t, , 2H, H-1), 3.79 (s, 3H, OCH), 2.95–2.85 (m, 4H, H-2,3) .
-
C NMR (100 MHz, DO): δ 165.2 (C=O), 158.3 (C-7), 149.1 (C-6), 132.4 (C-5), 121.8 (C-8), 56.1 (OCH), 45.3 (C-1), 28.9 (C-2,3) .
Biological Activity and Applications
In Vitro Studies
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume